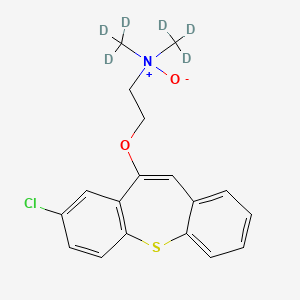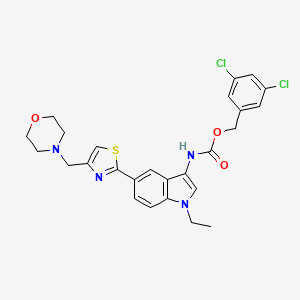
Miglustat-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miglustat-d9, also known as N-Butyldeoxynojirimycin-d9, is a deuterium-labeled derivative of Miglustat. Miglustat is a small iminosugar molecule that inhibits glycosylceramide synthase, an enzyme crucial for the synthesis of glycosphingolipids. This compound is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Miglustat-d9 involves the incorporation of deuterium atoms into the Miglustat molecule. One common method is the reductive amination of 5-keto-D-glucose, followed by N-alkylation with deuterated butylamine. This process involves several steps, including protection and deprotection of hydroxyl groups, and the use of reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Miglustat-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Miglustat-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies due to its deuterium labeling.
Biology: Helps in studying glycosphingolipid metabolism and its role in cellular processes.
Medicine: Investigated for its potential in treating lysosomal storage disorders like Gaucher disease and Niemann-Pick disease type C.
Industry: Used in the development of new therapeutic agents and in pharmacokinetic studies to understand drug metabolism and distribution
Mecanismo De Acción
Miglustat-d9 functions as a competitive and reversible inhibitor of glucosylceramide synthase. By inhibiting this enzyme, it reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. This inhibition helps in managing conditions like Gaucher disease and Niemann-Pick disease type C by preventing the accumulation of glycosphingolipids in cells .
Comparación Con Compuestos Similares
Similar Compounds
Miglustat: The non-deuterated form of Miglustat-d9, used for similar therapeutic purposes.
Imiglucerase: An enzyme replacement therapy used in the treatment of Gaucher disease.
Eliglustat: Another glucosylceramide synthase inhibitor used for Gaucher disease
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic profile of the compound, making it more stable and providing valuable insights into drug metabolism and distribution .
Propiedades
Fórmula molecular |
C10H21NO4 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1/i1D3,2D2,3D2,4D2 |
Clave InChI |
UQRORFVVSGFNRO-VYNVFXNFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |
SMILES canónico |
CCCCN1CC(C(C(C1CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


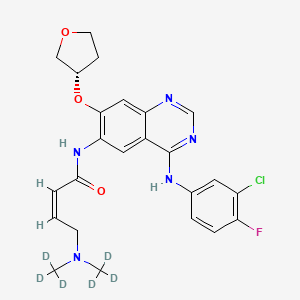

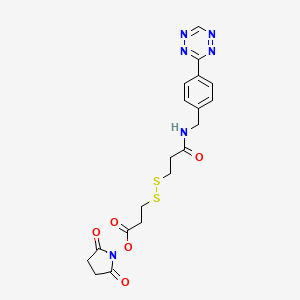




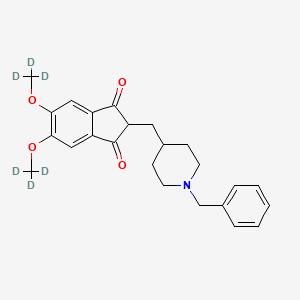

![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)


